n-((1-Methyl-1h-pyrrol-2-yl)methyl)-1-(5-methylfuran-2-yl)ethan-1-amine

Catalog No.
S15497182
CAS No.
M.F
C13H18N2O
M. Wt
218.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
n-((1-Methyl-1h-pyrrol-2-yl)methyl)-1-(5-methylfur...

Product Name

n-((1-Methyl-1h-pyrrol-2-yl)methyl)-1-(5-methylfuran-2-yl)ethan-1-amine

IUPAC Name

1-(5-methylfuran-2-yl)-N-[(1-methylpyrrol-2-yl)methyl]ethanamine

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

InChI

InChI=1S/C13H18N2O/c1-10-6-7-13(16-10)11(2)14-9-12-5-4-8-15(12)3/h4-8,11,14H,9H2,1-3H3

InChI Key

NNMHENCETSHRLR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(C)NCC2=CC=CN2C

n-((1-Methyl-1h-pyrrol-2-yl)methyl)-1-(5-methylfuran-2-yl)ethan-1-amine is a complex organic compound characterized by its unique molecular structure, which includes a pyrrole ring and a furan moiety. Its molecular formula is C13H18N2OC_{13}H_{18}N_{2}O with a molecular weight of 218.29 g/mol. The compound features an amine functional group, which is significant for its biological activity and potential applications in medicinal chemistry .

The chemical reactivity of n-((1-Methyl-1h-pyrrol-2-yl)methyl)-1-(5-methylfuran-2-yl)ethan-1-amine can be explored through various reactions typical of amines and heterocycles. Key types of reactions include:

  • Nucleophilic Substitution: The amine group can act as a nucleophile, participating in substitution reactions with electrophiles.
  • Oxidation: The compound may undergo oxidation to form N-oxides or other derivatives, depending on the reaction conditions.
  • Acylation: The amine can react with acyl chlorides or anhydrides to form amides, which can be useful in synthetic applications.

These reactions are essential for modifying the compound to enhance its biological activity or to facilitate the synthesis of related compounds.

The synthesis of n-((1-Methyl-1h-pyrrol-2-yl)methyl)-1-(5-methylfuran-2-yl)ethan-1-amine can be achieved through several organic synthesis strategies:

  • Formation of the Pyrrole Ring: This can be accomplished via the reaction of 1-methylpyrrole with appropriate aldehydes or ketones.
  • Furan Integration: The 5-methylfuran component can be synthesized through cyclization reactions involving 2-acetylfuran or similar precursors.
  • Amine Coupling: The final step typically involves coupling the pyrrole-derived intermediate with the furan derivative through reductive amination or similar methods.

These multi-step synthetic routes highlight the complexity involved in producing this compound while allowing for variations that could yield derivatives with enhanced properties.

n-((1-Methyl-1h-pyrrol-2-yl)methyl)-1-(5-methylfuran-2-yl)ethan-1-amine has potential applications in various fields:

  • Medicinal Chemistry: Due to its structural features, it may serve as a lead compound for developing new pharmaceuticals targeting neurological disorders.
  • Material Science: The compound's unique properties might be harnessed in creating novel materials with specific electronic or optical characteristics.

Further research is required to explore these applications fully and assess the compound's efficacy in practical scenarios.

Interaction studies are crucial for understanding how n-((1-Methyl-1h-pyrrol-2-yl)methyl)-1-(5-methylfuran-2-yl)ethan-1-amines interact with biological systems. Preliminary research could focus on:

  • Receptor Binding Assays: Investigating how this compound binds to neurotransmitter receptors could provide insights into its potential therapeutic effects.
  • Enzyme Inhibition Studies: Evaluating whether it inhibits specific enzymes related to metabolic pathways could reveal mechanisms underlying its biological activity.

Such studies would help elucidate the pharmacodynamics and pharmacokinetics of this compound.

Several compounds share structural similarities with n-((1-Methyl-1h-pyrrol-2-yl)methyl)-1-(5-methylfuran-2-yl)ethan-1-amines, including:

Compound NameMolecular FormulaKey Features
3,4-dimethyl-N-(5-methylfuran-2-yloxy)-benzamideC_{12}H_{15}N_{2}O_{3}Contains furan and aromatic systems; potential anti-inflammatory properties
5-(1-methylindolyl)-N-(5-methylfuran)C_{15}H_{16}N_{2}OIndole and furan moieties; studied for neuroprotective effects
2-Acetyl-5-methylfuranC_{7}H_{8}O_{2}Simple furan derivative; known for its flavoring properties

These compounds exhibit unique biological activities due to their distinct structural features while sharing common functional groups that may contribute to similar mechanisms of action as n-((1-Methyl-1h-pyrrol-2-yl)methyl)-1-(5-methylfuran-2-yloxy)ethanamine. Understanding these similarities can guide future research into optimizing the biological efficacy of related compounds.

XLogP3

1.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

218.141913202 g/mol

Monoisotopic Mass

218.141913202 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-11-2024

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